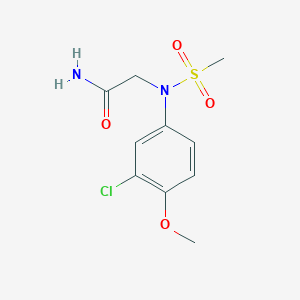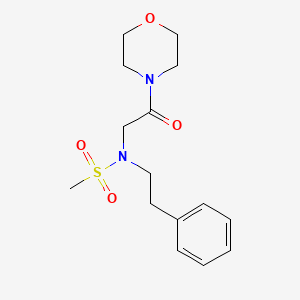
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 49823, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of glycine receptor antagonists and has been studied for its potential use in the treatment of various neurological and psychiatric disorders.
作用機序
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 acts as a glycine receptor antagonist, which means that it blocks the activity of glycine receptors in the brain. Glycine receptors are important for the regulation of neurotransmitters in the brain, and their dysfunction has been implicated in various neurological and psychiatric disorders.
Biochemical and physiological effects:
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of glutamate, a neurotransmitter that is involved in the development of seizures. Additionally, N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been shown to increase the levels of GABA, another neurotransmitter that is important for the regulation of neuronal activity in the brain.
実験室実験の利点と制限
One advantage of N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 is that it has been extensively studied in animal models, which has provided a wealth of information about its potential therapeutic applications. Additionally, N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been shown to have a relatively low toxicity profile, which makes it a promising candidate for further development.
One limitation of N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts. Additionally, N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has not yet been tested in human clinical trials, which means that its safety and efficacy in humans are still unknown.
将来の方向性
There are several future directions for research on N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823. One potential direction is to investigate its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to understand its mechanism of action and to identify potential side effects and drug interactions. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
合成法
The synthesis of N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 involves several steps, including the reaction of 3-chloro-4-methoxybenzene with methylsulfonyl chloride to form N-(3-chloro-4-methoxyphenyl)methanesulfonamide. This intermediate is then reacted with glycine to form the final product, N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide.
科学的研究の応用
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant properties and has been studied for its potential use in the treatment of epilepsy. Additionally, N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been studied for its potential use in the treatment of anxiety and depression.
特性
IUPAC Name |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-17-9-4-3-7(5-8(9)11)13(6-10(12)14)18(2,15)16/h3-5H,6H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPYKDBEFQBXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)N)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)


![4-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B5738561.png)
![methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate](/img/structure/B5738568.png)

![O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5738599.png)